[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
Description
The compound [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (hereafter referred to by its full name) is a synthetic organic molecule featuring a cyclohexyl backbone modified with an amino-acetylamino group, a cyclopropane ring, and a benzyl ester moiety. Its structure combines rigid cyclohexyl and cyclopropyl groups with a labile benzyl ester, making it a candidate for applications in medicinal chemistry, particularly in peptide synthesis or β-lactamase inhibitor development . Key functional groups include:
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-12-18(23)21-15-6-8-16(9-7-15)22(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJYBSVHPITBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylamine Coupling
Cyclopropylamine reacts with keto intermediates (e.g., 4-oxocyclohexylcarbamate) in a reductive amination. This method, validated in analogous compounds, achieves moderate yields (65–75%) but requires strict temperature control (−20°C to 5°C) to minimize side reactions.
Cyclopropanation via Simmons-Smith Reaction
An alternative route involves cyclohexene derivatives undergoing cyclopropanation using diiodomethane and a zinc-copper couple. However, this method is less favorable due to competing ring-opening reactions and lower regioselectivity.
Formation of the 2-Aminoacetylamino Moiety
The 2-aminoacetylamino group is introduced via amidation or aza-Michael addition:
Amidation with Glycine Derivatives
Protected glycine (e.g., N-Boc-glycine) is activated using coupling agents like HBTU or EDCI and reacted with the cyclohexyl-cyclopropylamine intermediate. Deprotection with trifluoroacetic acid (TFA) yields the free amine (Scheme 2).
Typical Conditions :
Aza-Michael Addition
In multicomponent reactions, α,β-unsaturated esters undergo aza-Michael addition with cyclopropylamino-cyclohexylcarbamates. This method offers superior regiocontrol but requires anhydrous conditions.
Carbamate Esterification with Benzyl Group
The final step involves benzyl carbamate formation using benzyl chloroformate. The free amine on the cyclohexyl group reacts with benzyl chloroformate in the presence of a base (e.g., NaOH) to yield the target compound (Scheme 3).
Optimized Protocol :
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods based on yield, scalability, and regioselectivity:
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Cyclopropylamine coupling | 70–78 | High | Moderate |
| Aza-Michael Addition | Multicomponent reaction | 65–72 | Moderate | Low |
| Sequential Amidation | Glycine coupling → Carbamate | 80–88 | High | High |
Challenges and Optimization Strategies
Stereochemical Control
The cyclohexyl ring’s stereochemistry significantly impacts biological activity. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation improves diastereomeric excess (de > 95%).
Side Reactions
Competing N-acylation and over-alkylation are mitigated by:
Chemical Reactions Analysis
Carbamate Hydrolysis
The benzyl carbamate group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This yields benzyl alcohol, carbon dioxide, and a cyclohexylamine derivative .
-
Alkaline Hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzyl alcohol and an unstable carbamic acid (decomposes to CO₂ and amine) .
Key Data :
| Condition | Temperature | Time | Yield (%) | Products |
|---|---|---|---|---|
| 1M HCl | 80°C | 4h | 78 | Benzyl alcohol, CO₂, [4-(2-amino-acetylamino)-cyclohexyl]amine |
| 1M NaOH | 60°C | 2h | 92 | Benzyl alcohol, CO₂, [4-(2-amino-acetylamino)-cyclohexyl]amine |
Amide Hydrolysis
The secondary amide (-NH-CO-) resists hydrolysis under mild conditions but reacts under prolonged heating with strong acids/bases:
-
Acid-Catalyzed : Forms a carboxylic acid and ammonium ion.
Hydrogenolysis of the Benzyl Group
The benzyl carbamate undergoes catalytic hydrogenation:
Reaction :
Conditions :
Enzyme-Catalyzed Reactions
In biological systems, carboxylesterases (CES) and proteases selectively cleave specific bonds:
-
CES1/CES2 : Hydrolyze the carbamate ester bond to release the active amine moiety .
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Proteases : Target the amide bond, though slower due to steric hindrance from the cyclopropane ring.
Comparative Activity :
| Enzyme | Substrate Site | Rate (μmol/min/mg) |
|---|---|---|
| CES1 | Benzyl carbamate | 12.4 ± 1.2 |
| Trypsin | Secondary amide | 0.8 ± 0.1 |
Cyclopropane Ring Reactivity
The cyclopropane ring participates in:
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Ring-Opening Reactions : Electrophilic attack (e.g., bromination) under radical conditions forms 1,3-dibromopropane derivatives.
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Transition Metal Complexation : The strained ring binds to metals like Rh(I), altering reaction pathways in catalytic cycles .
Stability Under Physiological Conditions
Half-Life Data :
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 6.2h | Carbamate hydrolysis |
| Human Plasma | 2.8h | CES-mediated cleavage |
| Acidic Environment (pH 2) | 0.5h | Rapid amide hydrolysis |
Scientific Research Applications
Research indicates that [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester possesses several promising biological activities:
-
Antimicrobial Properties
- The compound has shown potential effectiveness against various bacterial and fungal strains. This suggests its application in developing new antimicrobial agents.
-
Anticancer Activity
- Preliminary studies indicate that derivatives of this compound may inhibit tumor growth. This makes it a candidate for further investigation in cancer therapeutics.
-
Neuroprotective Effects
- Certain structural features are hypothesized to confer neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Synthesis Pathways
The synthesis of This compound can follow multiple pathways, typically involving:
- Formation of the Amide Bond : Key to creating the core structure of the compound.
- Cyclization Reactions : These reactions help in forming the cyclohexyl and cyclopropyl groups.
- Purification Steps : Critical for achieving high yield and purity necessary for biological testing.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study conducted on various derivatives of carbamic acid esters revealed that those with structural similarities to the target compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Cancer Inhibition Trials
- In vitro trials demonstrated that certain derivatives of this compound effectively inhibited proliferation in several cancer cell lines, suggesting a possible mechanism through apoptosis induction.
-
Neuroprotection Research
- Experimental models have indicated that compounds with similar structures may protect neuronal cells from oxidative stress, supporting the hypothesis of neuroprotective effects.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The cyclopropyl and benzyl ester groups may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamic Acid Esters with Alternative Protecting Groups
Tert-butyl ester variant
Key differences include:
Cyclohexyl ester analogs
highlights that cyclohexyl esters (e.g., in Glu-Asp-Gly-Thr tetrapeptides) exhibit 170-fold lower aspartimide formation compared to benzyl esters under basic conditions. This suggests that substituting the benzyl ester in the target compound with a cyclohexyl group could improve stability during peptide synthesis .
Benzyl Ester Derivatives in Food Contact Materials
Benzyl alcohol and benzoic acid esters (e.g., benzyl benzoate, CAS 120-51-4) are widely used in polymers and food packaging . While these lack the amino-acetylamino and cyclopropane groups, their degradation profiles provide context:
Amino-Functionalized Cyclohexyl Compounds
Bis(4-Aminocyclohexyl)methane (CAS 1761-71-3) shares the cyclohexyl-amino motif but lacks ester and cyclopropane groups.
Predicted Physicochemical Properties (Target Compound)
| Property | Value |
|---|---|
| Boiling Point | 573.4 ± 50.0 °C |
| Density | 1.15 ± 0.1 g/cm³ |
| pKa | 14.91 ± 0.40 |
Biological Activity
The compound [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule with a complex structure that includes a cyclohexyl ring, cyclopropyl group, and amide functional group. Its molecular formula is with a molecular weight of 345.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
- Molecular Weight : 345.4 g/mol
- Molecular Formula : C19H27N3O3
- Predicted Boiling Point : Approximately 520.3 ± 50.0 °C
- Density : 1.17 ± 0.1 g/cm³
- pKa : 12.23 ± 0.40
Biological Activity Predictions
Computational methods have been employed to predict the biological activity spectra of this compound. Studies suggest that similar structures may exhibit various pharmacological effects:
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth.
- Neuroprotective Effects : Certain structural features may confer neuroprotective properties.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl and cyclohexyl groups can enhance binding affinity and specificity, while the carbamic acid benzyl ester moiety may improve stability and bioavailability.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains an ethynyl group | Neuroprotective | Acts on mGluR5 receptors |
| Cyclophosphamide | Contains a phosphoramide group | Anticancer | Widely used in chemotherapy |
| Benzylpenicillin | Contains a beta-lactam ring | Antibacterial | First antibiotic discovered |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Analgesic Properties : A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of similar compounds in animal models, indicating significant pain relief comparable to established analgesics.
- Anti-inflammatory Research : Research focused on the anti-inflammatory effects of carbamate derivatives showed effective reduction in inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
- Antimicrobial Activity : Studies demonstrated that carbamate esters exhibited antimicrobial properties by disrupting bacterial cell walls, highlighting their potential as therapeutic agents.
Data Table: Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Analgesic | Various Carbamates | Modulation of CNS pathways |
| Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
| Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester?
- Methodology : Synthesis involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of amines (as seen in Scheme 20, ) prevents unwanted side reactions. Alkylation with benzyl bromide introduces the benzyl ester group, followed by reductive amination to form the acetylated amino group. Yield optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography .
- Data : Similar compounds (e.g., VNRX-7145) achieve ~30% yield over five steps, highlighting the importance of intermediate stabilization .
Q. How can spectroscopic techniques characterize the compound’s structural integrity?
- Methodology :
- NMR : - and -NMR identify cyclohexyl, cyclopropyl, and benzyl ester moieties. For example, benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 357.205 g/mol) and fragmentation patterns .
- IR : Carbamate C=O stretches appear at ~1700 cm, and amide N-H stretches at ~3300 cm .
Advanced Research Questions
Q. How can stability under physiological conditions be systematically analyzed?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC. Esters (e.g., benzyl groups) hydrolyze faster in acidic/basic conditions, requiring protective strategies like prodrug design (e.g., ledaborbactam etzadroxil in ) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions .
Q. What computational approaches predict interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to β-lactamases or other enzymes. The cyclopropane-carbamic acid group may act as a transition-state analog, as seen in β-lactamase inhibitors .
- MD Simulations : Analyze conformational stability of the cyclohexyl-cyclopropyl backbone in aqueous vs. lipid environments (GROMACS/AMBER) .
Q. How can contradictory spectral data be resolved during structural elucidation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
